4-[4-(5-Isopropyl-1,3,4-oxadiazol-2-yl)pyridin-2-yl]benzoic acid
Description
Properties
IUPAC Name |
4-[4-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)pyridin-2-yl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3/c1-10(2)15-19-20-16(23-15)13-7-8-18-14(9-13)11-3-5-12(6-4-11)17(21)22/h3-10H,1-2H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHBZMSJRQNKWBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(O1)C2=CC(=NC=C2)C3=CC=C(C=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[4-(5-Isopropyl-1,3,4-oxadiazol-2-yl)pyridin-2-yl]benzoic acid typically involves multiple steps, starting with the formation of the oxadiazole ring. One common approach is the cyclization of hydrazides with isocyanates under acidic conditions. The resulting intermediate is then further reacted with pyridine derivatives to introduce the pyridin-2-yl group.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions can help improve yield and reduce by-products.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can be performed using strong nucleophiles such as sodium hydride (NaH).
Major Products Formed:
Oxidation: The oxidation of the compound can lead to the formation of carboxylic acids and ketones.
Reduction: Reduction reactions typically yield amines or alcohols.
Scientific Research Applications
Medicinal Chemistry
- Anticancer Activity : Recent studies have explored the potential of oxadiazole derivatives, including this compound, as anticancer agents. The oxadiazole moiety has been associated with the inhibition of tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. Specifically, derivatives with pyridine and benzoic acid functionalities have shown promise in targeting cancer cell lines such as MCF-7 and A549.
- Antimicrobial Properties : The compound has demonstrated significant antimicrobial activity against a range of pathogens, including Gram-positive and Gram-negative bacteria. This is attributed to the electron-withdrawing effects of the oxadiazole ring, which enhance the compound's ability to disrupt microbial cell membranes .
- Anti-inflammatory Effects : Preliminary research indicates that compounds containing oxadiazole and pyridine rings exhibit anti-inflammatory properties by inhibiting key inflammatory mediators such as TNF-alpha and IL-6. This suggests potential therapeutic applications in treating inflammatory diseases .
Material Science
- Polymer Additives : The incorporation of 4-[4-(5-Isopropyl-1,3,4-oxadiazol-2-yl)pyridin-2-yl]benzoic acid into polymer matrices has been investigated for enhancing thermal stability and mechanical properties. Its ability to act as a plasticizer or stabilizer can improve the performance of polymers used in various applications, including packaging and automotive components .
- Fluorescent Materials : The unique electronic properties of this compound make it suitable for use in fluorescent materials. Research is ongoing into its application in organic light-emitting diodes (OLEDs) and other optoelectronic devices due to its potential to emit light efficiently when excited .
Agricultural Research
- Pesticidal Activity : The compound has shown potential as a pesticide or herbicide candidate. Its structural similarity to known agrochemicals suggests that it may inhibit specific enzymes or pathways critical for pest survival or growth . Field studies are necessary to evaluate its efficacy and safety in agricultural settings.
Case Studies
Mechanism of Action
The mechanism by which 4-[4-(5-Isopropyl-1,3,4-oxadiazol-2-yl)pyridin-2-yl]benzoic acid exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
4-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidine
(3-Isopropyl-1,2,4-oxadiazol-5-yl)methanol
(5-Isopropyl-1,2,4-oxadiazol-3-yl)methanol
Uniqueness: 4-[4-(5-Isopropyl-1,3,4-oxadiazol-2-yl)pyridin-2-yl]benzoic acid stands out due to its pyridin-2-yl group, which is not present in the other listed compounds. This structural difference can lead to unique reactivity and biological activity, making it a valuable compound in various applications.
Biological Activity
4-[4-(5-Isopropyl-1,3,4-oxadiazol-2-yl)pyridin-2-yl]benzoic acid is a compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a benzoic acid moiety and an oxadiazole ring. Its molecular formula is , with a molecular weight of approximately 314.35 g/mol. The presence of the oxadiazole ring is significant as it is often associated with various biological activities.
Antimicrobial Activity
Research has indicated that derivatives of oxadiazole compounds exhibit notable antimicrobial properties. A study evaluating various oxadiazole derivatives found that certain compounds demonstrated effective antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli. For instance, some derivatives showed minimum inhibitory concentration (MIC) values as low as 3.12 μg/mL, suggesting strong antibacterial potential .
Inhibitory Effects on Enzymes
The compound has been evaluated for its inhibitory effects on specific enzymes. Notably, studies have shown that similar oxadiazole derivatives can inhibit steroid 5 alpha-reductase isozymes, which are crucial in the metabolism of androgens. The most potent inhibitors in related research had IC50 values around 0.82 μM for the human type 2 isozyme . This suggests potential applications in treating conditions like benign prostatic hyperplasia (BPH) or androgenetic alopecia.
Anti-inflammatory and Antitumor Activities
The anti-inflammatory properties of oxadiazole-containing compounds have also been documented. For example, certain derivatives demonstrated significant inhibition of inflammatory pathways in vitro, which could be beneficial for conditions such as arthritis or other inflammatory diseases . Moreover, preliminary studies have indicated potential anticancer activities, with some compounds showing cytotoxic effects against various cancer cell lines .
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : The compound may bind to active sites on enzymes like 5 alpha-reductase, preventing substrate access and subsequent metabolic processes.
- Cell Signaling Modulation : It may influence signaling pathways related to inflammation and cell proliferation by interacting with specific receptors or ion channels.
Case Studies and Research Findings
- Antimicrobial Efficacy : A study focused on the synthesis of novel oxadiazole derivatives reported that specific compounds exhibited superior antibacterial activity compared to traditional antibiotics . This highlights the potential of these compounds in addressing antibiotic resistance.
- Inhibition Studies : Research involving the synthesis and evaluation of various benzoic acid derivatives indicated that the presence of the oxadiazole moiety significantly enhanced enzyme inhibition profiles compared to their non-oxadiazole counterparts .
- In Vivo Studies : In vivo assessments using animal models have shown promising results regarding the safety and efficacy of these compounds in reducing tumor growth and inflammation markers .
Data Summary Table
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare 4-[4-(5-Isopropyl-1,3,4-oxadiazol-2-yl)pyridin-2-yl]benzoic acid, and what are the critical reaction parameters?
- Methodology :
- Step 1 : Condensation of intermediates (e.g., pyridine derivatives with oxadiazole precursors) under reflux conditions in polar aprotic solvents like dimethylformamide (DMF) or toluene. Catalysts such as palladium or copper may accelerate cyclization .
- Step 2 : Monitor reaction progress via Thin Layer Chromatography (TLC). Adjust pH with aqueous NaOH to precipitate the product .
- Step 3 : Purify via recrystallization from methanol. Confirm purity using HPLC (≥95%) .
- Critical Parameters :
- Temperature control during cyclization to avoid side reactions.
- Solvent choice impacts reaction kinetics and yield.
Q. Which spectroscopic techniques are optimal for characterizing this compound, and what structural markers should be prioritized?
- Techniques :
- NMR Spectroscopy : Analyze aromatic proton signals in the pyridine (δ 8.5–9.0 ppm) and benzoic acid (δ 7.8–8.2 ppm) moieties. The isopropyl group shows splitting patterns at δ 1.2–1.5 ppm .
- IR Spectroscopy : Confirm carbonyl (C=O) stretch of benzoic acid (~1680–1700 cm⁻¹) and oxadiazole ring vibrations (~1600 cm⁻¹) .
- Mass Spectrometry : Molecular ion peak (M⁺) matching the molecular weight (e.g., 346.34 g/mol for related oxadiazole derivatives) .
Advanced Research Questions
Q. How can X-ray crystallography resolve the molecular geometry of this compound, and what crystallographic data are typically observed?
- Procedure :
- Grow single crystals via slow evaporation in methanol/water mixtures.
- Collect diffraction data using a monoclinic system (space group P21/c) with unit cell parameters:
- a = 20.459 Å, b = 7.1958 Å, c = 11.249 Å, β = 90.53°, V = 1656.0 ų .
- Key Observations :
- Displacement ellipsoids at 30% probability reveal planar oxadiazole and pyridine rings.
- Hydrogen-bonding networks stabilize the crystal lattice, often involving benzoic acid carboxyl groups .
Q. What experimental strategies address discrepancies in biological activity data across studies (e.g., antibacterial efficacy)?
- Methodological Adjustments :
- Standardize Assays : Use consistent bacterial strains (e.g., E. coli ATCC 25922) and minimum inhibitory concentration (MIC) protocols .
- Control Degradation : Maintain samples at 4°C during prolonged experiments to minimize organic compound degradation .
- Statistical Validation : Apply multivariate analysis to account for variability in biological replicates.
Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes)?
- Approach :
- Perform molecular docking using software like AutoDock Vina.
- Prioritize binding pockets with high complementarity to the oxadiazole ring and benzoic acid group.
- Validate with in vitro assays (e.g., enzyme inhibition kinetics) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
